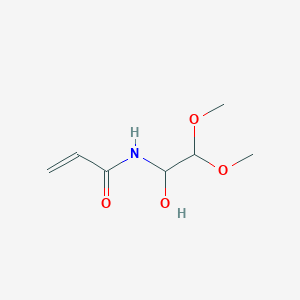

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Metiazinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 10-methylphenothiazine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol and requires heating for about 16 hours .

Industrial Production Methods: Industrial production of metiazinic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: Metiazinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Metiazinic acid can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metiazinic acid can lead to the formation of radical zwitterions with distinct optical absorption bands .

Scientific Research Applications

Metiazinic acid has been extensively studied for its applications in various fields:

Mechanism of Action

Metiazinic acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, metiazinic acid reduces inflammation and pain. Additionally, it has been shown to interact with RNA molecules, potentially disrupting the formation of disease-causing microRNAs .

Comparison with Similar Compounds

Metiazinic acid belongs to the class of phenothiazines, which are known for their diverse pharmacological activities . Similar compounds include:

Chlorpromazine: Used as an antipsychotic medication.

Promethazine: Used as an antihistamine and antiemetic.

Thioridazine: Used as an antipsychotic.

Uniqueness: What sets metiazinic acid apart is its dual role as an anti-inflammatory agent and its potential in targeting RNA molecules, making it a versatile compound in both medicinal and research applications .

Biological Activity

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, supported by data tables and case studies.

This compound is characterized by the following structural features:

- Functional Groups : The compound contains an amide group and a propene moiety, which are crucial for its biological activity.

- Molecular Formula : C₉H₁₃NO₃

- Molecular Weight : 185.20 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as:

- Amidation Reactions : Utilizing acyl chlorides with the hydroxymethyl derivative.

- Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization : For creating polymers that incorporate this compound for drug delivery applications.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

The mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of Cell Cycle Progression : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Promotes programmed cell death through the activation of caspases.

Toxicological Profile

The toxicological evaluation indicates that while the compound shows promising biological activity, it also presents certain risks:

- Carcinogenic Potential : Limited data suggest that similar compounds may exhibit carcinogenic properties under specific conditions .

- Metabolism and Excretion : Studies indicate that the compound is well absorbed and primarily excreted via urine, with potential metabolites identified as mercapturic acid .

Case Studies

-

Study on Antitumor Efficacy

- A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth effectively while maintaining a favorable safety profile.

-

In Vitro Study on Cytotoxicity

- An in vitro analysis demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines with minimal effects on normal cells, indicating selectivity towards malignant cells.

Properties

IUPAC Name |

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4-5(9)8-6(10)7(11-2)12-3/h4,6-7,10H,1H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQDTJROXGIDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(NC(=O)C=C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400611 | |

| Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112642-92-9 | |

| Record name | N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112642-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.